molecular formula C32H54N2O3 B15017708 cyclododecyl N-[4-(undecylcarbamoyl)phenyl]glycinate

cyclododecyl N-[4-(undecylcarbamoyl)phenyl]glycinate

Cat. No.: B15017708
M. Wt: 514.8 g/mol
InChI Key: OPBZKBNSQSNWTJ-UHFFFAOYSA-N
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Description

Cyclododecyl N-[4-(undecylcarbamoyl)phenyl]glycinate is an organic compound with the molecular formula C32H54N2O3. It is a derivative of glycine, where the amino group is substituted with a cyclododecyl group and the carboxyl group is esterified with a 4-(undecylcarbamoyl)phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cyclododecyl N-[4-(undecylcarbamoyl)phenyl]glycinate typically involves the esterification of glycine with cyclododecanol and subsequent reaction with 4-(undecylcarbamoyl)phenyl isocyanate. The reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine to facilitate the esterification process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

Cyclododecyl N-[4-(undecylcarbamoyl)phenyl]glycinate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include carboxylic acids, alcohols, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Cyclododecyl N-[4-(undecylcarbamoyl)phenyl]glycinate has several scientific research applications:

Mechanism of Action

The mechanism of action of cyclododecyl N-[4-(undecylcarbamoyl)phenyl]glycinate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways. The exact molecular targets and pathways involved can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Cyclododecyl N-[4-(undecylcarbamoyl)phenyl]glycinate is unique due to its specific structural features, such as the cyclododecyl group and the 4-(undecylcarbamoyl)phenyl ester. These features confer distinct chemical and physical properties, making it suitable for specialized applications in various fields .

Properties

Molecular Formula

C32H54N2O3

Molecular Weight

514.8 g/mol

IUPAC Name

cyclododecyl 2-[4-(undecylcarbamoyl)anilino]acetate

InChI

InChI=1S/C32H54N2O3/c1-2-3-4-5-6-10-13-16-19-26-33-32(36)28-22-24-29(25-23-28)34-27-31(35)37-30-20-17-14-11-8-7-9-12-15-18-21-30/h22-25,30,34H,2-21,26-27H2,1H3,(H,33,36)

InChI Key

OPBZKBNSQSNWTJ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCNC(=O)C1=CC=C(C=C1)NCC(=O)OC2CCCCCCCCCCC2

Origin of Product

United States

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